molecular formula C23H20N2O4 B4427982 N-{4-[(2-phenylacetyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-{4-[(2-phenylacetyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B4427982
M. Wt: 388.4 g/mol
InChI Key: ZAWZERYJZMTWCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(2-phenylacetyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as PADB, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PADB belongs to the class of benzodioxine derivatives and has been found to exhibit promising pharmacological properties.

Mechanism of Action

The mechanism of action of N-{4-[(2-phenylacetyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood, but it is believed to act by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune response. This compound has also been found to inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a key role in inflammation. This compound has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism essential for preventing the growth and spread of cancer.

Advantages and Limitations for Lab Experiments

N-{4-[(2-phenylacetyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, which makes it readily available for research. It has been found to exhibit potent pharmacological properties, which makes it a promising candidate for drug development. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.

Future Directions

There are several future directions for research on N-{4-[(2-phenylacetyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One potential area of research is its potential use in treating autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of research is its potential use in combination with other drugs for the treatment of cancer. Further studies are also needed to fully understand the mechanism of action of this compound and its effects in vivo.

Scientific Research Applications

N-{4-[(2-phenylacetyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has also been reported to have a positive effect on the immune system and has been studied for its potential in treating autoimmune diseases.

properties

IUPAC Name

N-[4-[(2-phenylacetyl)amino]phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c26-22(14-16-4-2-1-3-5-16)24-18-7-9-19(10-8-18)25-23(27)17-6-11-20-21(15-17)29-13-12-28-20/h1-11,15H,12-14H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWZERYJZMTWCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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